molecular formula C22H16N4O3 B5307269 (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5307269
M. Wt: 384.4 g/mol
InChI Key: GPQLYFBAFRSVQY-YBEGLDIGSA-N
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Description

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a furan ring, and a nitrile group

Properties

IUPAC Name

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c1-13-3-7-18-19(9-13)25-22(24-18)16(12-23)10-17-6-8-21(29-17)15-5-4-14(2)20(11-15)26(27)28/h3-11H,1-2H3,(H,24,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLYFBAFRSVQY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-1H-benzimidazole with a suitable aldehyde to form an intermediate, which is then reacted with a furan derivative and a nitrile source under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In industry, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings, with specific characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, furan derivatives, and nitrile-containing compounds. Examples include:

  • 2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile
  • 3-(5-(4-methyl-3-nitrophenyl)furan-2-yl)prop-2-enenitrile

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